molecular formula C11H15NO B3045355 (3-METHOXYPROPYL)(PHENYLMETHYLIDENE)AMINE CAS No. 105427-51-8

(3-METHOXYPROPYL)(PHENYLMETHYLIDENE)AMINE

Cat. No.: B3045355
CAS No.: 105427-51-8
M. Wt: 177.24 g/mol
InChI Key: YNYDCFBFANCWRS-UHFFFAOYSA-N
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Description

(3-Methoxypropyl)(phenylmethylidene)amine is an organic compound with the molecular formula C11H15NO. It is a derivative of propylamine and is characterized by the presence of a methoxy group and a phenylmethylidene group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)(phenylmethylidene)amine typically involves the reaction of 3-methoxypropanol with benzaldehyde in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The catalyst commonly used is Cu-Co/Al2O3-diatomite, which facilitates the reaction by providing an active surface for the reactants to interact .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 3-methoxypropanol and benzaldehyde into a reactor, where they are mixed with the catalyst. The reaction mixture is then heated and pressurized to promote the formation of the desired product. After the reaction, the product is purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)(phenylmethylidene)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of (3-Methoxypropyl)amine.

    Substitution: Formation of various substituted amines depending on the substituent introduced.

Scientific Research Applications

(3-Methoxypropyl)(phenylmethylidene)amine is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)(phenylmethylidene)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypropylamine: A primary amine with similar structural features but lacks the phenylmethylidene group.

    Phenylpropylamine: Contains a phenyl group but differs in the position and type of substituents.

Uniqueness

(3-Methoxypropyl)(phenylmethylidene)amine is unique due to the presence of both a methoxy group and a phenylmethylidene group, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

N-(3-methoxypropyl)-1-phenylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYDCFBFANCWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578238
Record name (E)-N-(3-Methoxypropyl)-1-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105427-51-8
Record name (E)-N-(3-Methoxypropyl)-1-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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